molecular formula C26H29NO6 B14109929 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14109929
M. Wt: 451.5 g/mol
InChI Key: ZSNXLXLJHLHOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Ethoxy and Methylbutoxy Groups: These groups are introduced via etherification reactions using suitable alkyl halides and alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The ethoxy and methylbutoxy groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Alkyl halides, aryl halides, and suitable nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromeno[2,3-c]pyrrole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chromeno[2,3-c]pyrrole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the hydroxyethyl group, which can participate in hydrogen bonding and other interactions that are not possible with similar compounds. This makes it a valuable compound for studying specific biological processes and developing new therapeutic agents.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H29NO6/c1-4-31-21-15-17(9-10-20(21)32-14-11-16(2)3)23-22-24(29)18-7-5-6-8-19(18)33-25(22)26(30)27(23)12-13-28/h5-10,15-16,23,28H,4,11-14H2,1-3H3

InChI Key

ZSNXLXLJHLHOSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O)OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.